molecular formula C6H12ClF2N B030056 4,4-Difluorocyclohexylamine hydrochloride CAS No. 675112-70-6

4,4-Difluorocyclohexylamine hydrochloride

Cat. No. B030056
M. Wt: 171.61 g/mol
InChI Key: QYJPFTAKVBDDPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexylamine derivatives involves various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde through nucleophilic substitution to form distinct products based on the aryl substituent involved (Orrego Hernandez et al., 2015). Additionally, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate at a mercury cathode in DMF solution indicates a stereoelectronic control mechanism, leading to the formation of cyclohexyl rings joined axially (Utley et al., 1995).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of cyclohexylamine derivatives. Studies have shown various intramolecular hydrogen bonding patterns and electronic polarization effects within these compounds, contributing to their molecular stability and reactivity (Krivenko et al., 2006).

Chemical Reactions and Properties

Selective hydrodechlorination of chlorinated polyfluorinated anilines showcases a method for synthesizing partially fluorinated arylamines, demonstrating the reactivity of these compounds towards zinc in aqueous ammonia (Selivanova et al., 2004). This process highlights the chemical versatility of cyclohexylamine derivatives.

Physical Properties Analysis

The physical properties of cyclohexylamine derivatives, such as solubility, crystal structure, and molecular geometry, are influenced by their specific functional groups and molecular interactions. For instance, the crystal structure analysis reveals the geometrical orientation and conformational dynamics of these compounds, affecting their physical state and solubility characteristics (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and the formation of complex structures, are pivotal in understanding the behavior of 4,4-Difluorocyclohexylamine hydrochloride. Research into its reaction with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide underlines the compound's potential for forming stable, fluorescent products, useful in analytical chemistry (Sabry et al., 2000).

Safety And Hazards

4,4-Difluorocyclohexylamine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-difluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(9)2-4-6;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPFTAKVBDDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631033
Record name 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexylamine hydrochloride

CAS RN

675112-70-6
Record name Cyclohexanamine, 4,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675112-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorocyclohexan-1-amine hydrochloride
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Synthesis routes and methods

Procedure details

A solution of hydrogen chloride in dioxane (4M, 1.6 ml) was added at 20° C. to a stirred solution of Intermediate 146 (140 mg, 0.6 mmol), in dioxane (1.6 ml). After 3 h, the reaction mixture was concentrated in vacuo to afford Intermediate 147 (96.5 mg) containing 4-fluoro-3-cyclohexen-1-amine. 1H NMR (400 MHz in d6-DMSO, 27° C., δ ppm) Minor component: δ8.22 (br, 3H excess), 5.18 (dm, 16 Hz, 1H), 3.28-3.13 (m, 1H excess), 2.41-1.53 (m's, 6H excess). Major component: δ8.22 (br, 3H excess), 3.28-3.13 (m, 1H excess), 2.41-1.53 (m's, 8H excess). Impurities are also present.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 146
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

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